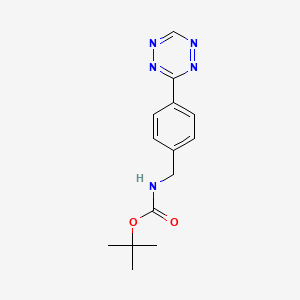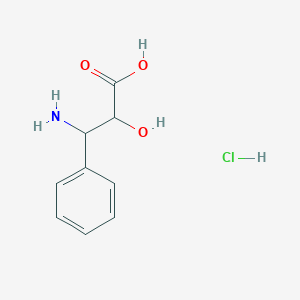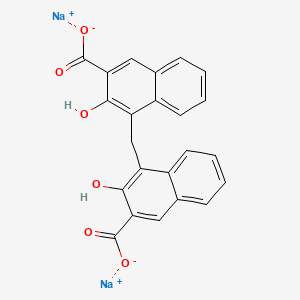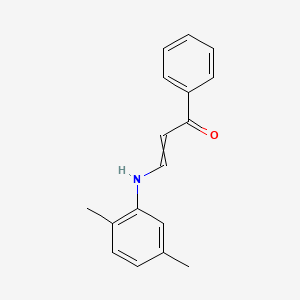
Fuchsine base monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fuchsine base monohydrochloride can be synthesized through the condensation of aniline and para-aminobenzaldehyde . Another method involves the reaction of aniline with carbon tetrachloride . The reaction conditions typically require an acidic environment and elevated temperatures to facilitate the formation of the dye.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the careful control of reaction conditions to ensure high yield and purity of the dye. The final product is then purified and crystallized to obtain the dark green crystals used in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Fuchsine base monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: Various substituents can be introduced into the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different colors and properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Fuchsine base monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Employed in staining techniques to visualize cellular components, such as chromosomes during mitosis.
Medicine: Utilized in histological staining to differentiate between different types of tissues and cells.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The mechanism of action of fuchsine base monohydrochloride involves its basic properties, which allow it to bind to acidic components of cells, particularly nucleic acids, through electrostatic interactions . This binding highlights key cellular structures, making it useful in various staining techniques. The positive charge on the dye molecule is neutralized by the negative charge on the chloride ion, forming a stable salt that can easily penetrate biological tissues .
Comparación Con Compuestos Similares
Similar Compounds
Pararosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A derivative with slightly different staining properties.
Magenta II: Another related dye with similar applications in histology and microbiology.
Uniqueness
Fuchsine base monohydrochloride is unique due to its vibrant magenta color and its ability to bind strongly to biological tissues. This makes it particularly useful in applications where clear and distinct staining is required. Its stability and ease of use further enhance its utility in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C20H20ClN3 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21H,22-23H2,1H3;1H |
Clave InChI |
NIKFYOSELWJIOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)

![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)


![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

